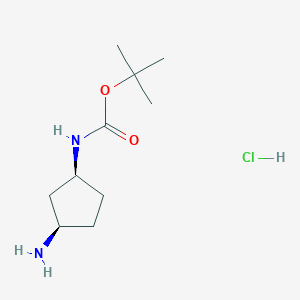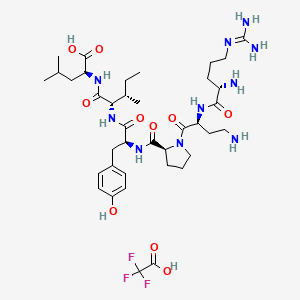
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol
Overview
Description
“(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol” is a chemical compound with the CAS Number: 1083302-30-0 . It has a molecular weight of 166.2 . The compound is typically stored at a temperature of 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11FO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2/t10-/m0/s1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 166.2 and is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Applications in Liquid Crystal Technology
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol and its derivatives have found significant applications in the field of liquid crystal technology. Specifically, compounds with a fluoro-substituted tetrahydronaphthalene structure have been synthesized and studied for their potential in active matrix LCDs (Liquid Crystal Displays). These compounds, including 6-aryl-5-fluoro-1,2,3,4-tetrahydronaphthalenes and 5,6-difluoro-1,2,3,4-tetrahydronaphthalenes, demonstrate a wide nematic temperature range, low melting points, and a high dielectric anisotropy, making them suitable for new liquid crystal mixture designs for TFT (Thin-Film Transistor) displays. This indicates a promising pathway for the development of advanced display technologies using these materials (Kusumoto et al., 2004).
Role in Synthesis of Bioactive Compounds
The compound has also been involved in the synthesis of bioactive compounds. For example, its structural analog, 1,c-3-diphenyltetran-r-1-ol, which contains the tetrahydronaphthalene core, is used in the stereoselective synthesis of therapeutically active compounds. The structure demonstrates the importance of understanding the relative stereochemistries of chiral centers, critical in the design and synthesis of bioactive molecules (Vega et al., 2009).
Use in Asymmetric Synthesis
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol and its related structures have been used in the field of asymmetric synthesis as well. For instance, compounds like (1S,2S)-2-hydroxy-1-amino-1,2,3,4-tetrahydronaphthalene and others have been synthesized from their dihydroxy equivalents, showcasing their utility in creating chiral building blocks for further chemical synthesis. These compounds find applications in creating enantiopure molecules, which are crucial in the pharmaceutical industry for the creation of drugs with specific chiral properties (Orsini et al., 2001).
Contributions in Material Science
In material science, the compound and its derivatives have contributed significantly. The self-assembly of similar tetrahydronaphthalene molecules has been studied, revealing their ability to form chiral structures like close-packed herringbone structures and porous pinwheel nanoarchitectures. These findings are crucial for the development of nanoscale materials and devices, indicating the compound's potential in nanotechnology and material science (Silly et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNORPDDVMCJPRL-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC(=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol | |
CAS RN |
1083302-30-0 | |
| Record name | (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine](/img/structure/B1436926.png)





![8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline](/img/structure/B1436938.png)

![(2S)-2-(4-(2-(2-Amino-5-hydroxy-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioic acid](/img/structure/B1436940.png)
![tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1436944.png)
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1436945.png)

![(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1436948.png)